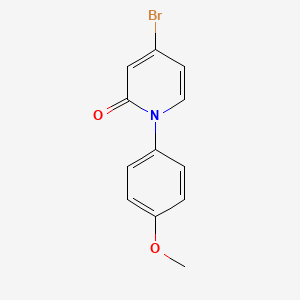

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring and a methoxyphenyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The pyridine ring can be reduced to form a piperidine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include 1-(4-methoxyphenyl)pyridin-2(1H)-one derivatives with various substituents replacing the bromine atom.

Oxidation Reactions: Products include 4-formyl-1-(4-methoxyphenyl)pyridin-2(1H)-one or 4-carboxy-1-(4-methoxyphenyl)pyridin-2(1H)-one.

Reduction Reactions: Products include 4-bromo-1-(4-methoxyphenyl)piperidine.

Scientific Research Applications

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one depends on the specific application and the target molecule

Binding to Enzymes: It can act as an inhibitor or activator of specific enzymes by binding to their active sites.

Interaction with Receptors: It can bind to cellular receptors and modulate their activity, leading to changes in cellular signaling pathways.

Chemical Modifications: It can undergo chemical modifications within biological systems, leading to the formation of active metabolites that exert their effects.

Comparison with Similar Compounds

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

4-Bromo-1-(4-methylphenyl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

4-Bromo-1-(4-chlorophenyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a methoxy group.

4-Bromo-1-(4-nitrophenyl)pyridin-2(1H)-one: Similar structure but with a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a pyridinone derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a bromine atom and a methoxy-substituted phenyl group, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The compound can undergo several chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be replaced by nucleophiles such as amines or thiols, while the methoxy group can be oxidized to form aldehydes or carboxylic acids. Additionally, the pyridine ring can be reduced to yield piperidine derivatives.

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. This binding can result in either inhibition or activation of enzymatic pathways, influencing cellular signaling and metabolic processes. For instance, it may act as an allosteric modulator at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and gastrointestinal motility .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to known antibacterial agents. For example, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of pyridinones can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms. Specifically, modifications to the pyridinone structure have been linked to enhanced cytotoxicity against various cancer types, including breast and colon cancers .

Study on Muscarinic Receptor Modulation

In a study focusing on muscarinic M1 acetylcholine receptor (mAChR) modulation, this compound was evaluated for its pharmacological properties. It was found to enhance acetylcholine-induced responses in cellular assays, suggesting its potential as a therapeutic agent for cognitive disorders such as Alzheimer’s disease .

Antimicrobial Efficacy Assessment

Another significant study assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that not only did it inhibit bacterial growth effectively, but it also showed a capacity to disrupt biofilm formation in E. coli, highlighting its potential utility in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyridinones:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against S. aureus and E. coli |

| 4-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one | Moderate | Low | Less effective than brominated analog |

| 4-Iodo-1-(4-methoxyphenyl)pyridin-2(1H)-one | Low | Moderate | Iodine substitution reduces activity |

This table illustrates that the presence of bromine enhances both antimicrobial and anticancer activities compared to chlorine or iodine substitutions.

Properties

IUPAC Name |

4-bromo-1-(4-methoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-4-2-10(3-5-11)14-7-6-9(13)8-12(14)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAOEMWCQWWGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.